4-Fluoro-3-phenoxybenzaldehyde

Beschreibung

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that has become a compound of significant interest across various scientific fields. chemimpex.com Its structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde (B42025) framework, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com This compound is particularly recognized for its role in the development of pharmaceuticals and agrochemicals. chemimpex.comvaluates.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 68359-57-9 nih.gov |

| Molecular Formula | C₁₃H₉FO₂ nih.gov |

| Molecular Weight | 216.21 g/mol nih.gov |

| Appearance | Colorless to light orange to yellow clear liquid chemimpex.com |

| Boiling Point | 102°-104° C./0.1 mm Hg chemicalbook.com, 135 °C/2 mmHg chemimpex.com |

| Density | ~1.2 g/mL chemimpex.comchembk.com |

| Refractive Index | n20D 1.58 chemimpex.com |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F biosynth.com |

| InChI Key | JDICMOLUAHZVDS-UHFFFAOYSA-N sigmaaldrich.com |

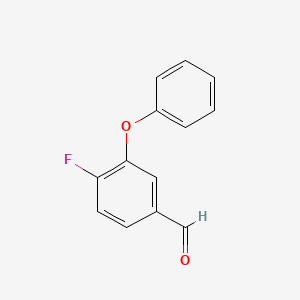

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICMOLUAHZVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073611 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68359-57-9 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68359-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068359579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Phenoxybenzaldehyde

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing 4-Fluoro-3-phenoxybenzaldehyde are well-documented in patent literature, primarily focusing on reliability and yield. These routes often begin with precursors that are functionalized in a stepwise manner.

A primary strategy for creating the phenoxy ether linkage in this compound is through a nucleophilic aromatic substitution reaction, often proceeding via an Ullmann condensation. googleapis.comorganic-chemistry.org This approach typically involves the reaction of an alkali metal phenolate (B1203915) with a halogenated benzene (B151609) derivative. To prevent the aldehyde group from interfering with the reaction, it is protected as an acetal (B89532).

A common pathway starts with the bromination of 4-fluorobenzaldehyde (B137897) to produce 3-bromo-4-fluorobenzaldehyde (B1265969). googleapis.comgoogle.com This intermediate is then protected, for example, as an ethylene (B1197577) acetal, to form 3-bromo-4-fluoro-benzaldehyde ethyleneacetal. google.com The subsequent Ullmann-type reaction involves condensing this acetal with a phenolate, such as sodium phenolate or potassium phenolate, in the presence of a copper catalyst (e.g., copper(I) oxide) at high temperatures (130-170 °C) in a high-boiling solvent like diglyme (B29089). googleapis.comgoogle.com The resulting 4-fluoro-3-phenoxy-benzaldehyde acetal is then hydrolyzed to yield the final product. google.com

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Yield |

| Bromination | 4-Fluorobenzaldehyde, Bromine | Aluminum chloride | 1,2-Dichloroethane | 30-40 °C | ~57% |

| Acetalization | 3-Bromo-4-fluorobenzaldehyde, Ethane-1,2-diol | Trimethylchlorosilane | Toluene | 100 °C | 85% |

| Condensation | 3-Bromo-4-fluoro-benzaldehyde ethyleneacetal, Sodium phenolate | Copper(I) oxide, Sodium hydride | Diglyme | 155 °C | 80% |

The final step in the nucleophilic aromatic substitution route is the deprotection of the aldehyde group via acetal cleavage. This hydrolysis is a standard and high-yielding procedure. The 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal is typically dissolved in a mixture of ethanol (B145695) and water, followed by the addition of a catalytic amount of a strong acid, such as concentrated hydrochloric acid. google.comchemicalbook.comprepchem.com The reaction proceeds at room temperature and is generally complete within a few hours. chemicalbook.comprepchem.com An aqueous workup followed by distillation yields pure this compound as a colorless oil. chemicalbook.comprepchem.com This specific hydrolysis step has been reported to achieve yields as high as 91%. chemicalbook.comprepchem.com

Table 2: Reaction Conditions for Acetal Cleavage

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 4-Fluoro-3-phenoxy-benzaldehyde ethyleneacetal | Concentrated Hydrochloric Acid | Ethanol, Water | Room Temperature | 3 hours | 91% |

Oxidative methods are crucial for preparing key precursors to this compound, particularly 3-bromo-4-fluorobenzaldehyde. One documented pathway involves the oxidation of 3-bromo-4-fluoro-benzyl alcohol. google.com This oxidation can be carried out using various oxidizing agents.

An alternative synthesis route involves the use of hexamethylenetetramine in a process analogous to the Sommelet reaction. google.com This method typically starts from a benzyl (B1604629) halide, such as 4-fluoro-3-phenoxy-benzyl bromide. This starting material is reacted with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. google.com Subsequent heating of this salt with an acid hydrolyzes it to furnish the desired aldehyde. google.com However, it has been noted that the yields for this particular synthetic method are often unsatisfactory. google.com

Novel and Emerging Synthetic Approaches for this compound

While specific novel syntheses for this compound are not widely published, emerging trends in organic synthesis and green chemistry suggest potential new routes. Modern approaches for the synthesis of aromatic aldehydes focus on improving efficiency and sustainability.

Potential emerging methods could include:

Photocatalysis: The use of light-driven reactions with catalysts, such as those based on graphitic carbon nitride (C3N4) combined with cobalt complexes, has been shown to effectively convert substituted mandelic acids or benzylic alcohols to aromatic aldehydes in aqueous media under ambient conditions. nih.gov This technology could offer a milder alternative to traditional oxidation methods.

Biocatalysis and Bioreduction: The use of enzymes or whole organisms, such as Aloe vera extract, has been explored for the reduction of aromatic aldehydes. scielo.org.mx Conversely, enzymatic oxidation of corresponding alcohols could provide a green route to the aldehyde.

Flow Chemistry: Continuous flow processing can offer better control over reaction parameters, improve safety for hazardous reactions, and potentially increase yields compared to batch processing. This could be applied to established routes like the Ullmann condensation to optimize conditions and reduce reaction times.

Ozonolysis: A strategy involving the catalytic fractionation of biomass to produce lignin-derived monomers, followed by ozonolysis, has been developed for producing aromatic aldehydes like vanillin. rsc.orgrsc.org While a more complex approach, it points towards the possibility of using bio-based feedstocks for synthesizing complex aromatic structures.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Analyzing the established syntheses of this compound highlights several areas for potential improvement.

Solvent Choice: The established routes often use high-boiling polar solvents like diglyme or chlorinated solvents such as methylene (B1212753) chloride and 1,2-dichloroethane. google.com These solvents pose environmental and health risks. Green chemistry principles would advocate for their replacement with safer alternatives like water, bio-based solvents, or supercritical CO₂.

Catalyst Use: The Ullmann condensation traditionally requires stoichiometric or high loadings of copper, which can lead to metal waste. Modern cross-coupling reactions focus on using highly efficient catalysts at very low loadings. Replacing traditional copper powder with more advanced, recyclable, or non-heavy metal catalysts would be a significant green improvement. For instance, replacing precious metal catalysts with more abundant and less toxic metals like nickel is a current trend.

Waste Reduction: The bromination step using aluminum chloride as a catalyst generates significant aluminum-based waste. googleapis.com Alternative bromination methods that are catalyst-free or use recyclable catalysts would be more sustainable. For example, processes using oleum (B3057394) and catalytic iodine have been developed to reduce the reliance on large amounts of Lewis acid catalysts. googleapis.com Furthermore, developing solvent-free reaction conditions can drastically reduce waste streams. nih.gov

By integrating these green chemistry principles, the synthesis of this compound could be made more sustainable, safer, and more efficient.

Reaction Chemistry and Mechanistic Studies of 4 Fluoro 3 Phenoxybenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for many of the key transformations of 4-Fluoro-3-phenoxybenzaldehyde.

Aldehydes readily undergo nucleophilic addition reactions. openstax.org One of the classic examples is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN) across the carbonyl double bond. unizin.org This reaction is typically base-catalyzed, as the base generates the cyanide ion (CN⁻), a potent nucleophile. openstax.orglibretexts.org

The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In the subsequent step, the alkoxide is protonated by a molecule of HCN, yielding the cyanohydrin product and regenerating the cyanide ion catalyst. libretexts.orgyoutube.com The equilibrium for this reaction generally favors the formation of the cyanohydrin adduct. openstax.orgunizin.org Cyanohydrins are valuable synthetic intermediates, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. openstax.orglibretexts.org

Table 1: Cyanohydrin Formation from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Hydrogen Cyanide (HCN) | Base (e.g., KCN, NaCN) | 2-(4-Fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |

This compound reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. jetir.org This reaction is a cornerstone of carbon-nitrogen double bond formation and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. ijmcmed.orgresearchgate.net

The process is typically catalyzed by either acid or base. The initial step is the nucleophilic attack of the primary amine's nitrogen atom on the aldehyde's carbonyl carbon. This leads to a zwitterionic intermediate that undergoes proton transfer to form a neutral amino alcohol, often called a carbinolamine. The carbinolamine is then protonated (usually under acidic conditions), converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the stable imine or Schiff base. jetir.org

Table 2: General Reaction for Schiff Base Formation

| Aldehyde | Primary Amine | Product (Schiff Base/Imine) | Byproduct |

|---|---|---|---|

| This compound | R-NH₂ | N-((4-fluoro-3-phenoxyphenyl)methylene)-R-amine | Water (H₂O) |

Role of the Fluorine Substituent in Reaction Mechanisms

The fluorine atom at the 4-position of the benzaldehyde (B42025) ring plays a crucial role in modulating the compound's reactivity. Its high electronegativity and ability to participate in resonance exert significant electronic effects.

The fluorine atom influences the electron density of the aromatic ring and, consequently, the reactivity of the aldehyde group. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. researchgate.net This effect decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This increased partial positive charge enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. cymitquimica.com While fluorine can also exert a pi-donating resonance effect (+R), the inductive effect is generally considered dominant in influencing the reactivity of the attached functional groups. researchgate.net This enhanced electrophilicity can lead to faster rates in nucleophilic addition reactions compared to non-fluorinated analogues.

In the context of nucleophilic addition to the carbonyl group, the electron-withdrawing nature of the fluorine substituent can stabilize the transition state. During the formation of the tetrahedral intermediate, a negative charge develops on the carbonyl oxygen. The inductive effect of the fluorine atom helps to delocalize and stabilize this developing negative charge, thereby lowering the activation energy of the reaction. researchgate.net This stabilization of the transition state contributes to the increased rate of reaction. In some cases, fluorine substitution is a known strategy to improve metabolic stability in drug molecules by strengthening the C-F bond and influencing the electronic environment. researchgate.net

Reactivity of the Phenoxy Group

The formation of this compound itself often involves a nucleophilic aromatic substitution (SNAr) reaction, where a phenolate (B1203915) ion displaces a halogen (like bromine) on a 3-bromo-4-fluorobenzaldehyde (B1265969) precursor. echemi.com This indicates that the carbon-oxygen ether bond is formed under specific, often catalyzed, conditions and is stable under the conditions used for reactions at the aldehyde group. Cleavage of the diaryl ether bond would require harsh reaction conditions not typically employed in subsequent transformations. The phenoxy ring itself could undergo electrophilic aromatic substitution, but it is generally less reactive than the aldehyde-bearing ring.

Investigating Regioselectivity and Stereoselectivity in Reactions involving this compound

This compound is an achiral molecule and therefore does not exist as enantiomers. However, it serves as a critical intermediate in the synthesis of economically important chiral molecules, particularly Type II pyrethroid insecticides such as cyfluthrin (B156107). echemi.com In the course of these syntheses, the aldehyde functional group is often reacted in a way that generates a new chiral center, leading to enantiomeric intermediates or products. The biological activity of these pyrethroids is highly dependent on their stereochemistry, making the resolution of these enantiomers a crucial aspect of their synthesis. nih.gov

Strategies for resolving enantiomeric intermediates derived from this compound primarily focus on the molecules formed in subsequent synthetic steps. A common reaction is the addition of cyanide to the aldehyde to form a cyanohydrin, which introduces a chiral center at the carbon atom bearing the cyano and hydroxyl groups (the α-carbon). The resolution of this racemic cyanohydrin, or the corresponding alcohol, is a key step.

Common strategies include:

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. This method has been successfully applied to the separation of pyrethroid stereoisomers, allowing for the isolation of the individual, biologically active forms. nih.gov For example, chiral columns like those with cellulose (B213188) or amylose (B160209) derivatives are used to resolve the racemic mixtures of final pyrethroid esters.

Enzymatic Resolution: Lipases are frequently employed for the kinetic resolution of racemic alcohols or esters. In the context of pyrethroid synthesis, the racemic cyanohydrin derived from this compound can be enzymatically acylated in a stereoselective manner, allowing for the separation of the acylated enantiomer from the unreacted one.

Diastereomeric Crystallization: This classical resolution method involves reacting the racemic intermediate (e.g., the corresponding alcohol or a derivative) with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the desired enantiomer.

It is also important to consider the stability of the chiral center once it is formed. Studies on pyrethroids like cypermethrin (B145020) and cyfluthrin have shown that the stereoisomers can be unstable under certain conditions, such as heat or in aqueous solutions, leading to conversion to an epimer (isomerization at the α-carbon). xjtlu.edu.cn This highlights the need for careful control of conditions during synthesis and analysis to maintain the enantiomeric integrity of the intermediates and final products. xjtlu.edu.cn

Degradation Pathways and Stability Studies

The stability and degradation of this compound are important factors for its storage, handling, and environmental impact. While detailed experimental studies on its environmental degradation pathways are limited in publicly available literature, information regarding its general stability and decomposition products under specific conditions can be found in safety data sheets. chemicalbook.com

The compound is generally considered stable under normal storage conditions. fishersci.com However, it is classified as toxic to aquatic life with long-lasting effects, indicating that it may persist in the environment. chemicalbook.comfishersci.com Safety data sheets indicate a lack of data on its specific persistence, degradability, and bioaccumulative potential. chemicalbook.com

Under conditions of combustion, this compound undergoes thermal decomposition. The primary hazardous decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF). fishersci.com

| Parameter | Information | Source |

|---|---|---|

| Stability | Stable under normal conditions | fishersci.com |

| Reactivity Hazard | None known, based on information available | fishersci.com |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (HF) | fishersci.com |

| Persistence and Degradability | No data available | chemicalbook.com |

| Environmental Hazard | Toxic to aquatic life with long lasting effects | chemicalbook.comfishersci.com |

Based on its chemical structure, several potential degradation pathways can be hypothesized, although they have not been experimentally verified for this specific compound.

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-fluoro-3-phenoxybenzoic acid). This can occur in the presence of atmospheric oxygen or other oxidizing agents.

Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh conditions, such as high temperatures and the presence of strong acids or bases, which would yield 4-fluorophenol (B42351) and 3-hydroxybenzaldehyde.

Photolysis: Aromatic compounds can undergo degradation upon exposure to ultraviolet (UV) radiation. This could potentially involve cleavage of the ether bond or reactions involving the aromatic rings.

Biodegradation: While data is unavailable, microorganisms in soil and water could potentially degrade the molecule, possibly by attacking the aldehyde group or cleaving the ether bond as an initial step.

These potential pathways remain speculative without specific experimental studies.

Advanced Research Applications of 4 Fluoro 3 Phenoxybenzaldehyde and Its Derivatives

Application in Medicinal Chemistry and Drug Discovery

4-Fluoro-3-phenoxybenzaldehyde serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic properties. researchgate.net Its structure allows for targeted modifications to enhance therapeutic efficacy. researchgate.net One important class of compounds that can be derived from this aldehyde are pyrazolines, which are known to exhibit significant anti-inflammatory and analgesic effects. nih.govmediresonline.orgnih.govalliedacademies.orgglobalresearchonline.net

The synthesis of pyrazolines typically involves a multi-step process. First, this compound is reacted with an appropriate acetophenone in a Claisen-Schmidt condensation to form a chalcone. These chalcones, which are α,β-unsaturated ketones, are then cyclized with hydrazine hydrate or its derivatives to yield the corresponding pyrazoline ring system. nih.govmediresonline.org The anti-inflammatory activity of these pyrazoline derivatives is often evaluated using models such as carrageenan-induced paw edema in rats, while analgesic activity is assessed through methods like the tail-flick test or acetic acid-induced writhing in mice. nih.govmediresonline.orgalliedacademies.org Although the general synthetic route is well-established, specific studies detailing the anti-inflammatory and analgesic activities of pyrazolines derived directly from this compound are an active area of research.

The reactivity of the aldehyde functional group in this compound makes it an excellent starting material for the synthesis of more complex, biologically active molecules. researchgate.netgoogle.com It is utilized in the preparation of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govsci-hub.seeco-vector.comfao.org For instance, it is a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates, which are then used as copolymers with styrene (B11656). chemicalbook.com The ability to introduce the 4-fluoro-3-phenoxyphenyl moiety into different molecular frameworks allows researchers to explore new structure-activity relationships and develop novel compounds with potential therapeutic applications.

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial properties. globalresearchonline.netsci-hub.sedoi.orgarabjchem.orgresearchgate.net A study on the synthesis and characterization of six Schiff bases derived from the condensation of this compound with various substituted aromatic amines has been reported. ijcrcps.com The antimicrobial activities of these newly synthesized Schiff bases were evaluated using the Bauer-Kirby method against a panel of bacteria and fungi. ijcrcps.com The results, summarized in the table below, indicate varying degrees of antimicrobial activity.

| Compound | Substituted Amine | Zone of Inhibition (mm) | |||

|---|---|---|---|---|---|

| S. aureus | E. coli | P. aeruginosa | A. niger | ||

| 1 | Aniline (B41778) | 10 | 12 | 11 | 9 |

| 2 | 4-Methylaniline | 12 | 14 | 13 | 11 |

| 3 | 4-Methoxyaniline | 14 | 16 | 15 | 13 |

| 4 | 4-Chloroaniline | 16 | 18 | 17 | 15 |

| 5 | 4-Bromoaniline | 15 | 17 | 16 | 14 |

| 6 | 4-Nitroaniline | 18 | 20 | 19 | 17 |

As mentioned previously, this compound is a key starting material for the synthesis of chalcones. nih.gov These chalcones are versatile intermediates that can be further modified to produce a variety of heterocyclic compounds, most notably pyrazolines. nih.govmediresonline.orgnih.gov The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone. nbinno.com The resulting chalcone can then be reacted with hydrazine hydrate in the presence of a catalyst, such as acetic acid or sodium hydroxide, to yield the corresponding 2-pyrazoline derivative. nih.gov These reactions provide a straightforward route to a diverse library of pyrazoline compounds with the 4-fluoro-3-phenoxyphenyl substituent, which can then be screened for various biological activities.

Chalcones and their derivatives have garnered significant attention in the field of oncology due to their potential anticancer activities. nbinno.comnih.govnih.govprepchem.com Numerous studies have demonstrated the in vitro cytotoxicity of various synthetic chalcones against a range of human cancer cell lines. nbinno.comnih.gov The presence of a fluorine atom in the chalcone structure has been shown in some cases to enhance cytotoxic activity. nih.gov

Chalcones derived from this compound are of particular interest for their potential as anticancer agents. The general approach involves synthesizing these chalcones and then evaluating their ability to inhibit the growth of cancer cells. The cytotoxicity is often quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth. researchgate.netnih.gov While many studies have reported the anticancer activity of various chalcones, specific research focusing on derivatives of this compound and their IC50 values against different cancer cell lines is a promising area for further investigation.

| Chalcone Derivative from this compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | Data not available |

| Derivative B | A549 (Lung) | Data not available |

| Derivative C | HeLa (Cervical) | Data not available |

| Derivative D | HT-29 (Colon) | Data not available |

Note: This table is for illustrative purposes, as specific IC50 values for chalcones derived directly from this compound were not available in the searched literature.

Application in Agrochemical Research

In addition to its role in medicinal chemistry, this compound is a crucial intermediate in the agrochemical industry, particularly in the production of pyrethroid insecticides. google.comnbinno.comresearchgate.net Pyrethroids are a major class of synthetic insecticides that are widely used in agriculture and public health due to their high efficacy against a broad spectrum of pests and their relatively low toxicity to mammals and birds.

One of the most significant applications of this compound is in the synthesis of the insecticide cyfluthrin (B156107) . fao.orggoogle.com Cyfluthrin is a type II pyrethroid that is effective against a wide range of pests in various crops. The synthesis of cyfluthrin involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with α-cyano-4-fluoro-3-phenoxybenzyl alcohol. This alcohol is prepared from this compound. fao.org A patented process describes the preparation of this compound and its conversion to the corresponding alcohol, highlighting its importance as a key building block for this commercially significant insecticide. google.com

Intermediate in Pyrethroid Insecticide Synthesis

This compound is a key intermediate in the chemical synthesis of several modern synthetic pyrethroid insecticides. nbinno.comechemi.com Pyrethroids are a major class of insecticides modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers. innospk.com This compound is essential for producing potent and widely used pyrethroids such as cyfluthrin. echemi.com

The synthesis of these insecticides often involves the esterification of a suitable cyclopropanecarboxylic acid with the alcohol corresponding to this compound. The aldehyde group is a precursor to the α-cyano-3-phenoxybenzyl alcohol moiety that is characteristic of many highly active pyrethroids. For instance, a patented method describes the reaction of this compound with potassium cyanide and a specific acyl chloride in a two-phase system to produce the desired α-cyano-4-fluoro-3-phenoxybenzyl ester, a novel pyrethroid insecticide. google.com The presence of the fluorine atom in the benzaldehyde (B42025) moiety can enhance the biological activity and metabolic stability of the final insecticide product. beyondpesticides.org

Table 1: Pyrethroid Insecticides Synthesized Using this compound

| Pyrethroid Insecticide | Key Structural Feature Derived from Intermediate | Reference |

| Cyfluthrin | α-cyano-4-fluoro-3-phenoxybenzyl group | echemi.com |

| Flumethrin | 4-fluoro-3-phenoxybenzyl group | researchgate.net |

| Novel Pyrethroid Esters | α-cyano-4-fluoro-3-phenoxybenzyl ester | google.com |

Application in Materials Science

The reactivity and structural characteristics of this compound make it a valuable component in the field of materials science for the creation of high-performance materials.

This compound serves as a monomer or a building block in the synthesis of specialty polymers. chemimpex.comnbinno.com Polymers incorporating this moiety can exhibit enhanced thermal and chemical resistance, making them suitable for demanding applications in the aerospace and automotive industries. chemimpex.comnbinno.com It is also used as a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates, which are subsequently employed as copolymers with styrene. chemicalbook.com The introduction of the fluoro and phenoxy groups can impart properties such as flame retardancy, improved processability, and specific optical or electronic characteristics to the final polymer.

Recent research has highlighted a novel application for this compound in the advancement of renewable energy technology, specifically in perovskite solar cells (PSCs). Uncoordinated Pb²⁺ and I⁻ vacancies within perovskite films are known defects that lead to a decrease in power conversion efficiency (PCE) and environmental stability. researchgate.net

Table 2: Performance of Perovskite Solar Cells with and without this compound (PB) Passivator

| Device | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) |

| Control PSC | 16.49% | 1.05 V | 22.5 mA/cm² | 0.70 |

| Passivated PSC (with PB) | 18.97% | 1.10 V | 23.1 mA/cm² | 0.75 |

Note: Data is illustrative of findings where similar additives are used to enhance PSC performance. Specific values for this compound may vary based on experimental conditions. The referenced study points to a PCE of 20.37% with a similar additive, 5‐amino‐2‐fluorobenzoic acid. researchgate.net

Biochemical Research Applications

The compound also finds utility in biochemical and life science research due to its reactive aldehyde group and specific chemical structure.

This compound is employed as a reactant in various biochemical assays. nbinno.com It can be used in studies involving enzyme interactions, where the aldehyde functionality can react with amino groups on proteins, such as lysine residues, to form Schiff bases. This reactivity allows it to be used as a probe or labeling agent in proteomics research. scbt.com Its structure may also serve as a basis for designing enzyme inhibitors or modulators for studying cellular signaling pathways and gene expression. nbinno.com

Studies Involving Enzyme Interactions

The unique structural characteristics of this compound, particularly the presence of a fluorine atom and a phenoxy group, have made it a valuable scaffold for the synthesis of various derivatives with potential applications in enzyme inhibition. Researchers have explored how modifications of this core structure can lead to compounds that interact with and modulate the activity of specific enzymes, opening avenues for the development of novel therapeutic agents.

One area of significant investigation has been the development of urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastritis and peptic ulcers, as well as the formation of infection-induced urinary stones. Consequently, the inhibition of urease is a key target for the treatment of these conditions.

In this context, thiosemicarbazones derived from structurally related fluorinated aldehydes have been synthesized and evaluated for their urease inhibitory potential. A study on 4-fluorocinnamaldehyde-based thiosemicarbazones revealed that these compounds exhibit significant to moderate urease inhibition, with IC₅₀ values ranging from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM nih.govresearchgate.netnih.gov. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Kinetic studies of the most potent of these derivatives demonstrated a competitive type of inhibition, indicating that the inhibitor binds to the active site of the enzyme, thereby competing with the natural substrate (urea) nih.govresearchgate.netnih.gov. Molecular docking studies have further elucidated the binding interactions between these compounds and the active site of the urease enzyme, providing insights for the rational design of more potent inhibitors nih.govresearchgate.netnih.gov. The structure-activity relationship (SAR) analysis of these thiosemicarbazone derivatives highlighted the importance of the substituents on the thiosemicarbazide moiety in modulating the inhibitory activity nih.govresearchgate.netnih.gov.

While this research was conducted on derivatives of a closely related aldehyde, the findings underscore the potential of leveraging the this compound scaffold to design novel and effective enzyme inhibitors. The electronic properties conferred by the fluorine and phenoxy groups can influence the binding affinity and inhibitory potency of the resulting derivatives against various enzymatic targets. Further research focusing on the synthesis and enzymatic screening of a broader range of derivatives, including oxadiazoles, triazoles, and chalcones, could lead to the discovery of new lead compounds for drug development.

Table 1: Urease Inhibitory Activity of 4-Fluorocinnamaldehyde-Based Thiosemicarbazone Derivatives

| Compound | Substituent (R) | IC₅₀ (µM) ± SD |

| 3a | 2-Methylphenyl | 4.5 ± 0.5 |

| 3b | 3-Methylphenyl | 5.3 ± 0.5 |

| 3c | 4-Methylphenyl | 2.7 ± 0.5 |

| 3d | 2-Chlorophenyl | 10.6 ± 0.5 |

| 3e | 4-Chlorophenyl | 14.2 ± 0.5 |

| 3f | 2-Nitrophenyl | Inactive |

| 3g | 3-Nitrophenyl | Inactive |

| 3h | 4-Nitrophenyl | 29.0 ± 0.5 |

| 3i | 2-Methoxyphenyl | 18.3 ± 0.5 |

| 3j | 4-Methoxyphenyl | 21.7 ± 0.5 |

| 3k | Phenyl | 9.8 ± 0.5 |

| 3l | Cyclohexyl | 15.6 ± 0.5 |

| 3m | Methyl | 24.1 ± 0.5 |

| 3n | Ethyl | 27.8 ± 0.5 |

| Data sourced from a study on 4-fluorocinnamaldehyde-based thiosemicarbazones, which are structurally related to derivatives of this compound. nih.govresearchgate.netnih.gov |

Computational and Theoretical Investigations of 4 Fluoro 3 Phenoxybenzaldehyde

Non-Linear Optical (NLO) Properties

Polarizability and First Order Hyperpolarizability

Theoretical calculations are crucial for determining the nonlinear optical (NLO) properties of molecules, which are characterized by parameters such as polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These properties are fundamental to the development of materials for applications in photonics and optoelectronics. researchgate.net The calculations are often performed using DFT methods, and the results are typically compared to a standard reference material like urea (B33335) to assess the compound's potential as an NLO material. mdpi.com

Table 1: Representative Theoretical NLO Data for Benzaldehyde (B42025) Derivatives (Note: This table is illustrative of the type of data generated in such studies and does not represent 4-Fluoro-3-phenoxybenzaldehyde.)

| Compound | Dipole Moment (Debye) | Polarizability (αtot) (x 10-30 cm5/esu) | First Hyperpolarizability (βtot) (x 10-30 cm5/esu) |

|---|---|---|---|

| o-Cl benzaldehyde | 3.1243 | 155.86 | |

| m-Cl benzaldehyde | 1.8918 | 240.86 | |

| p-Cl benzaldehyde | 2.1276 | 820.22 |

Data sourced from studies on chlorobenzaldehydes and is for illustrative purposes only. researchgate.netmdpi.com

Influence of Fluorine on Electronic Properties and Reactivity

The inclusion of a fluorine atom in an aromatic structure can significantly alter a molecule's electronic properties and reactivity. cymitquimica.com Fluorine is highly electronegative and can exert a strong inductive electron-withdrawing effect, which can influence the electron density distribution across the molecule. This, in turn, affects the reactivity of functional groups, such as the aldehyde group in this compound. cymitquimica.com Computational studies on fluorinated benzene (B151609) derivatives have shown that the addition of fluorine atoms can narrow the HOMO-LUMO energy levels, impacting the molecule's electronic and optical properties. nih.gov

A specific theoretical investigation into the influence of the fluorine atom on the electronic properties of this compound has not been identified in the searched literature. A detailed analysis would involve calculating and comparing molecular electrostatic potential maps, frontier molecular orbital energies, and partial atomic charges with a non-fluorinated analogue.

Kinetic Modeling of Thermal Decomposition

The study of thermal decomposition kinetics is essential for understanding the stability of a chemical compound and predicting its behavior at elevated temperatures. tainstruments.com Thermogravimetric analysis (TGA) is a primary technique used to gather data on mass loss as a function of temperature. tainstruments.com This data can then be analyzed using various kinetic models to determine key parameters like activation energy (Ea) and the pre-exponential factor (A). nih.gov

No experimental studies or kinetic modeling of the thermal decomposition of this compound were found. The following sections describe the standard methodologies that would be applied if such experimental data were available.

Model-Free Methods (Friedman, Kissinger–Akahira–Sunose, Flynn–Wall–Ozawa)

Model-free (isoconversional) methods are widely used to determine the activation energy of thermal decomposition without assuming a specific reaction model. nih.gov These methods analyze the mass loss data obtained from TGA at multiple heating rates. lndb.lv

Friedman (FR) Method: This is a differential isoconversional method that involves plotting the logarithm of the instantaneous decomposition rate (dα/dt) against the inverse of the temperature (1/T) for a given degree of conversion (α). netzsch.com The activation energy can be determined from the slope of the resulting lines. netzsch.com

Flynn–Wall–Ozawa (FWO) Method: This is an integral method where the logarithm of the heating rate (β) is plotted against the inverse temperature (1/T) for fixed conversion values. netzsch.com The FWO method is robust for calculating activation energy without knowledge of the reaction mechanism. netzsch.com

Kissinger–Akahira–Sunose (KAS) Method: Similar to the FWO method, the KAS method is an integral approach that provides a more accurate approximation. nih.govresearchgate.net It involves plotting ln(β/T²) versus 1/T to determine the activation energy. nih.gov

Table 2: Illustrative Activation Energies from Model-Free Methods for a Pharmaceutical Compound (Note: This data is from a study on Ciprofloxacin and is for illustrative purposes only, as no data exists for this compound.)

| Conversion (α) | FWO Ea (kJ/mol) | KAS Ea (kJ/mol) | Friedman Ea (kJ/mol) |

|---|---|---|---|

| 0.2 | 53.94 | 52.89 | 51.01 |

| 0.4 | 56.63 | 55.76 | 53.64 |

| 0.6 | 61.56 | 60.98 | 58.75 |

| 0.8 | 66.86 | 66.67 | 64.91 |

Data sourced from a study on pharmaceutical pollutants and is for illustrative purposes only. nih.gov

Model-Fitting Methods (Coats–Redfern)

The Coats–Redfern method is a model-fitting approach used to determine the most probable solid-state reaction mechanism and its associated kinetic parameters. nih.govnih.gov This integral method involves fitting the experimental TGA data to various theoretical solid-state reaction models (e.g., diffusion, reaction order, nucleation models). lndb.lv By plotting the left-hand side of the integrated Coats–Redfern equation against 1/T for different models, the model that yields the best linear fit (highest correlation coefficient, R²) is considered the most appropriate descriptor of the decomposition mechanism. nih.gov

Specific kinetic analysis of this compound using the Coats–Redfern method is not available in the reviewed literature.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assembly of the molecular framework. For 4-Fluoro-3-phenoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all employed to provide a complete picture of its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each chemically unique proton. The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the two rings will resonate in the range of approximately 7.0 to 7.8 ppm. The specific splitting patterns (doublets, triplets, doublets of doublets) arise from spin-spin coupling between adjacent protons, providing critical information on their relative positions on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing between 190 and 192 ppm. The aromatic carbons resonate in the 115-160 ppm range. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbons of the phenoxy group and the fluorinated benzaldehyde (B42025) ring can be distinguished and assigned based on their chemical shifts and coupling to the fluorine atom.

Interactive Data Table: Predicted NMR Data for this compound Note: The following table contains predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.8 - 10.1 | Singlet, downfield shift |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.8 | Complex multiplets (doublets, triplets) |

| ¹³C | Carbonyl (C=O) | 190 - 192 | Most downfield signal |

| ¹³C | Aromatic (C-F) | 155 - 165 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling constant |

| ¹³C | Aromatic (C-O) | 150 - 160 | Deshielded by oxygen |

| ¹³C | Aromatic (C-H) | 115 - 135 | Standard aromatic region |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the chemical environment around the fluorine atom. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this technique provides clear and simple spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. Its chemical shift provides a sensitive probe of the electronic environment on the benzaldehyde ring. The position of this signal, typically reported relative to a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the electronic effects of the adjacent phenoxy and aldehyde groups.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands that confirm its key functional groups. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This band is typically observed in the region of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

Another key vibrational mode is the asymmetric C-O-C stretching of the aryl ether linkage. This typically gives rise to a strong band in the region of 1200-1250 cm⁻¹. Additional bands corresponding to aromatic C=C stretching vibrations are expected around 1450-1600 cm⁻¹, and C-H stretching and bending vibrations also appear in their characteristic regions.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aromatic Aldehyde | 1690 - 1715 | Strong, Sharp |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1250 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1200 | Strong |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components in a mixture, making it ideal for purity assessment.

Purity Analysis: In research and manufacturing, GC-MS is used to assess the purity of this compound. Commercial suppliers often specify a purity of greater than 97%, as determined by GC analysis. tcichemicals.com The gas chromatogram would show a major peak corresponding to the product, with any smaller peaks indicating the presence of volatile impurities, such as residual starting materials or by-products from its synthesis.

Fragmentation Pattern: The mass spectrum of this compound, with a molecular weight of 216.21 g/mol , is expected to show a molecular ion peak ([M]⁺) at an m/z of 216. Under electron ionization (EI), this molecular ion undergoes fragmentation, producing a unique pattern of smaller, charged fragments. Based on the fragmentation of similar benzaldehyde structures, key fragmentation pathways would likely include:

Loss of a hydrogen radical (-H): A prominent peak at m/z 215 ([M-1]⁺), corresponding to the stable acylium ion.

Loss of the formyl radical (-CHO): A peak at m/z 187 ([M-29]⁺), resulting from the cleavage of the aldehyde group.

Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy radical (m/z 93) or the fluorobenzoyl cation (m/z 123).

Analysis of this fragmentation pattern allows for the confirmation of the compound's identity by matching the observed fragments to the expected molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 216 | [C₁₃H₉FO₂]⁺ | Molecular Ion (M⁺) |

| 215 | [C₁₃H₈FO₂]⁺ | Loss of Hydrogen radical ([M-H]⁺) |

| 187 | [C₁₂H₈FO]⁺ | Loss of Formyl radical ([M-CHO]⁺) |

| 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of this compound. This method is highly effective in separating the main compound from any impurities that may be present, such as starting materials from its synthesis, byproducts, or degradation products. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).

In a typical research setting, a reversed-phase HPLC method is developed for the analysis of this compound. This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase. The separation is based on the hydrophobicity of the compounds; more nonpolar compounds are retained longer on the column. The detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.

A well-developed HPLC method will exhibit a sharp, symmetrical peak for this compound at a specific retention time, with any impurities appearing as separate, smaller peaks. The purity is then calculated by comparing the peak area of the main compound to the total area of all detected peaks. Method validation is performed to ensure accuracy, precision, linearity, and sensitivity.

Below is an illustrative data table summarizing typical HPLC parameters used for the purity validation of this compound.

| Parameter | Value/Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Retention Time | ~ 5.8 min |

| Purity Assay | > 99.5% |

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of this compound. The resulting plot of mass versus temperature is known as a thermogram or TGA curve. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

For this compound, TGA can determine the onset temperature of decomposition, which is a key indicator of its thermal stability. This is particularly important for assessing its suitability for various chemical reactions that may be conducted at elevated temperatures. The analysis is typically performed by heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

The TGA curve would likely show a stable baseline up to the decomposition temperature, at which point a significant mass loss would be observed. The DTG curve would correspondingly show a peak at the temperature of the maximum rate of decomposition. As this compound is an intermediate in the synthesis of pyrethroids, which are known to undergo thermal decomposition, understanding its thermal behavior is critical. The decomposition of related pyrethroids often occurs in stages, including evaporation and oxidative pyrolysis at higher temperatures.

An example of TGA/DTG data that could be expected for this compound is presented in the table below.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) |

| Initial Decomposition | ~ 250 | ~ 280 | ~ 95% |

| Final Residue | > 500 | - | ~ 5% |

Comparison with Analogous Compounds and Derivatives

Structural and Functional Analogues

The structural framework of 4-Fluoro-3-phenoxybenzaldehyde, characterized by a benzaldehyde (B42025) ring substituted with a fluorine atom and a phenoxy group, gives rise to a number of analogues. The most direct structural analogue is 3-phenoxybenzaldehyde , which lacks the fluorine atom at the 4-position. This substitution significantly alters the electronic properties of the benzaldehyde ring.

Other structural analogues can be derived by modifying the substituents on either of the phenyl rings. For instance, analogues with different halogen substitutions (e.g., chlorine, bromine) in place of fluorine, or with the phenoxy group at a different position, would be considered structural analogues. Additionally, compounds where the ether linkage is altered, such as in benzyloxybenzaldehyde derivatives , can be considered functional analogues, as they retain the two-aromatic-ring structure connected by a flexible linker, which is often crucial for biological activity.

Functionally, derivatives of this compound, such as Schiff bases formed by the condensation of the aldehyde with various primary amines, represent a major class of analogues. These derivatives maintain the core structure while introducing a diverse range of functionalities that can modulate their biological effects. Similarly, 2-phenoxybenzamides , where the aldehyde is replaced by a benzamide (B126) group, can be considered functional analogues, particularly in the context of drug discovery where such modifications are common to improve pharmacokinetic properties.

Comparative Studies on Reactivity and Biological Activity

The presence of the fluorine atom at the 4-position in this compound has a pronounced effect on the reactivity of the aldehyde group. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect (-I effect) deactivates the benzene (B151609) ring towards electrophilic substitution. However, it can also donate electron density through resonance (+R effect). In the case of 4-fluoro substitution, the inductive effect generally dominates, making the carbonyl carbon of the aldehyde group more electrophilic compared to that in 3-phenoxybenzaldehyde. This enhanced electrophilicity can lead to faster reaction rates in nucleophilic addition reactions, such as the formation of Schiff bases or in reactions like the aldol (B89426) condensation. Spectroscopic data, such as the chemical shift of the aldehyde proton in ¹H NMR, can provide evidence for this difference in electrophilicity, with a more downfield shift indicating a more electron-deficient proton and a more reactive aldehyde.

The biological activity of this compound and its derivatives has been a subject of considerable research, particularly in the development of antimicrobial and anticancer agents. A comparative study on the antimicrobial activity of a series of Schiff bases derived from this compound and various substituted anilines revealed significant differences based on the nature and position of the substituent on the aniline (B41778) ring.

| Substituent on Aniline | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 4-Chloro | Moderate | Good |

| 4-Bromo | Good | Moderate |

| 4-Nitro | Excellent | Good |

| 3-Nitro | Excellent | Excellent |

| 4-Methoxy | Moderate | Excellent |

The data indicates that electron-withdrawing groups, such as the nitro group, on the aniline moiety tend to enhance antibacterial activity, while both electron-withdrawing and electron-donating groups can contribute to potent antifungal activity.

In the realm of anticancer research, a broad screening of fifty-four substituted benzaldehydes for their cytotoxicity against human cancer cell lines (glioblastoma, ovarian, and colon) demonstrated that the substitution pattern on the aromatic ring is critical for biological activity. While this study did not specifically include this compound, it highlights the principle that modifications to the benzaldehyde core significantly impact cytotoxicity. For instance, certain di- and tri-substituted benzaldehydes displayed potent cytotoxic activity, in some cases comparable to the standard drug doxorubicin. This suggests that the combination of substituents on this compound could be fine-tuned to optimize its anticancer potential.

Influence of Structural Modifications on Efficacy and Selectivity

The modification of the this compound scaffold has a profound impact on the efficacy and selectivity of its derivatives. As seen with the Schiff base derivatives, altering the substituent on the aniline portion of the molecule can dramatically change the antimicrobial spectrum and potency. For example, the introduction of a nitro group at the 3- or 4-position of the aniline ring resulted in excellent activity against both bacteria and fungi. In contrast, a methoxy (B1213986) group at the 4-position led to excellent antifungal activity but only moderate antibacterial action. This demonstrates that specific structural features can be tailored to achieve selectivity for different types of microorganisms.

Furthermore, the core structure of this compound itself can be modified to enhance biological activity. For instance, in a study of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, it was observed that the presence of a 4-fluorophenoxy substituent was generally advantageous compared to an unsubstituted phenoxy group. This highlights the beneficial role of the fluorine atom in improving the therapeutic efficacy of this class of compounds.

Conclusion and Outlook for Advanced Research on 4 Fluoro 3 Phenoxybenzaldehyde

Synthesis and Application Versatility

The versatility of 4-Fluoro-3-phenoxybenzaldehyde is evident in its wide-ranging applications, stemming from its utility as a key building block in organic synthesis. chemimpex.com It is a crucial intermediate in the production of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com In the agrochemical industry, it is instrumental in formulating pesticides, including herbicides and pyrethroid insecticides. chemimpex.comgoogle.com Furthermore, its structural attributes are leveraged in material science for the production of specialty polymers with enhanced thermal and chemical resistance. chemimpex.com

The synthesis of this compound has been approached through various routes, often starting from precursors like 4-fluorobenzaldehyde (B137897). Patented methods highlight multi-step processes that may include bromination, acetal (B89532) formation, reaction with a phenolate (B1203915), and subsequent hydrolysis to yield the final aldehyde. google.comgoogle.comgoogleapis.com One documented synthesis, for instance, involves the hydrolysis of 4-fluoro-3-phenoxy-benzaldehyde ethylene (B1197577) acetal to achieve a high yield of the desired product. google.comchemicalbook.com

Table 1: Overview of Selected Synthesis Parameters

| Starting Material | Key Reagents/Steps | Yield | Reference |

|---|---|---|---|

| 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal | Ethanol (B145695), Water, Hydrochloric acid | 91% | google.comchemicalbook.com |

| 4-fluoro-benzaldehyde | 1. Bromination (AlCl3 catalyst) 2. Acetalization 3. Condensation with potassium phenolate 4. Hydrolysis | 57% (for bromination step) | googleapis.com |

Future Directions in Synthetic Methodology

While current synthetic routes to this compound are established, there is considerable scope for improvement. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. This includes the exploration of novel catalytic systems to improve yields and reduce the reliance on stoichiometric reagents like aluminum chloride, which is used in some bromination steps. googleapis.com The development of continuous flow processes could also offer advantages in terms of safety, scalability, and product consistency. Green chemistry principles could be further integrated by minimizing solvent use, employing less hazardous reagents, and designing synthetic pathways with higher atom economy.

Expanding Applications in Emerging Fields

The distinct combination of a reactive aldehyde, an electron-withdrawing fluorine atom, and a bulky phenoxy group suggests that the utility of this compound is not yet fully tapped. chemimpex.com Beyond its current uses, it holds potential as a precursor for novel compounds in emerging fields. In medicinal chemistry, it could serve as a scaffold for developing new therapeutic agents with unique biological activities, leveraging the known effects of fluorine substitution on metabolic stability and binding affinity. In materials science, its structure could be incorporated into advanced organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial. Its use as a reactant in preparing copolymers with styrene (B11656) has already been noted, indicating its potential in polymer chemistry. chemicalbook.com

Importance of Computational and Spectroscopic Approaches

Modern analytical techniques are indispensable for the unambiguous characterization of this compound and its derivatives. Spectroscopic methods such as Nuclear Magnetic Resonance (¹⁹F NMR), Infrared Spectroscopy (IR), and Raman Spectroscopy provide definitive structural information. spectrabase.comnih.gov

Table 2: Key Spectroscopic Data for this compound

| Technique | Description | Source |

|---|---|---|

| ¹⁹F NMR | Provides information on the fluorine environment in the molecule. | spectrabase.comnih.gov |

| ATR-IR / FTIR | Infrared spectra reveal characteristic vibrational modes, including the carbonyl (C=O) stretch. | spectrabase.comnih.gov |

Looking forward, computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in accelerating research. researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering deep insights into the compound's reactivity and conformational behavior. researchgate.netresearchgate.net Such computational studies can guide the rational design of new synthetic routes and predict the properties of novel materials derived from this compound. nih.gov By modeling reaction mechanisms and predicting the outcomes of potential applications, computational approaches can significantly reduce experimental costs and time, thereby streamlining the discovery and development of next-generation pharmaceuticals and materials. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorobenzaldehyde |

| 3-bromo-4-fluoro-benzaldehyde |

| 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal |

| 4-fluoro-3-phenoxy-benzyl bromide |

| potassium phenolate |

| aluminum chloride |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-3-phenoxybenzaldehyde, and how is purity validated?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution between 4-fluoro-3-hydroxybenzaldehyde and an aryl halide under Ullmann coupling conditions. Alternatively, Friedel-Crafts alkylation may be employed. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm absence of regioisomers or unreacted precursors .

- Key Physical Properties :

- Molecular Formula: C₁₃H₉FO₂

- Molecular Weight: 216.21 g/mol

- Density: 1.209 g/cm³

- Refractive Index: 1.583

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorine-induced deshielding at C-4) and confirms aldehyde proton resonance (δ ~10 ppm) .

- FT-IR : Identifies carbonyl stretching (~1700 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹) .

- GC-MS : Detects trace impurities (e.g., residual phenols) with electron ionization fragmentation patterns .

Q. What are the primary applications of this compound in agrochemical research?

- Methodology : Serves as a key intermediate in pyrethroid synthesis. For example, condensation with sodium cyanide yields this compound cyanohydrin, a precursor to cyfluthrin and flumethrin. The fluorine atom enhances insecticidal activity by stabilizing transition states in target enzyme inhibition .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) models reveal fluorine’s electron-withdrawing effect increases electrophilicity at the aldehyde group, accelerating nucleophilic additions (e.g., cyanohydrin formation).

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of cyanide addition) .

Q. What strategies resolve enantiomeric intermediates derived from this compound in pyrethroid synthesis?

- Methodology :

- Chiral Catalysis : Asymmetric cyanohydrin synthesis using (S)-oxynitrilase enzymes or chiral Lewis acids (e.g., BINOL-Ti complexes) to achieve >90% enantiomeric excess (ee).

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for pharmacological testing .

Q. How do conflicting toxicological reports impact risk assessment for handling this compound?

- Methodology :

- Analog-Based Risk Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity (e.g., LD₅₀) based on structurally similar benzaldehyde derivatives.

- Mitigation Protocols : Implement fume hoods, nitrile gloves, and emergency eyewash stations. Monitor airborne concentrations via GC-MS in compliance with OSHA guidelines .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodology :

- UPLC-MS/MS : Detects sub-ppm impurities (e.g., brominated byproducts) using electrospray ionization in negative ion mode.

- Mitigation : Optimize mobile phase pH (e.g., 0.1% formic acid) to resolve co-eluting species. Validate with spike-and-recovery experiments .

Data Contradiction Analysis

- Stereochemical Specificity : Commercial sources specify only the (S)-enantiomer of this compound cyanohydrin is available , yet some literature omits stereochemical details. Researchers must verify enantiopurity via polarimetry or chiral HPLC to avoid pharmacological discrepancies.

- Toxicity Data : While the compound’s Safety Data Sheet (SDS) lists R22 (harmful if swallowed) and R51/53 (toxic to aquatic organisms) , limited empirical toxicology exists. Contradictions arise from extrapolations of benzaldehyde toxicity, necessitating in vitro assays (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.